1-(2-Cyanophenyl)piperazine
Overview
Description
2-Piperazin-1-yl-benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring attached to a benzonitrile group, making it a versatile molecule in various chemical and biological applications .
Mechanism of Action
Target of Action
1-(2-Cyanophenyl)piperazine is a derivative of piperazine , a broad class of chemical compounds with important pharmacological properties . The primary target of this compound is the melanocortin subtype-4 receptor (MC4R) . MC4R is located in the hypothalamus and plays a crucial role in regulating metabolism, feeding, and reproductive behavior .
Mode of Action
This compound acts as an agonist to MC4R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds to MC4R, triggering a response that regulates metabolism, feeding, and reproductive behavior .
Biochemical Pathways
The binding of this compound to MC4R affects the biochemical pathways related to metabolism, feeding, and reproductive behavior . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
Like other piperazine derivatives , it is expected to have good solubility in water, which could potentially impact its bioavailability.
Result of Action
The action of this compound on MC4R has been shown to decrease feeding behaviors . This suggests that it could potentially be used in the treatment of conditions related to overeating or obesity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interactions with MC4R .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is known that piperazine derivatives can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . The specific molecular mechanisms of 1-(2-Cyanophenyl)piperazine remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzonitrile typically involves the reaction of piperazine with benzonitrile under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of 2-Piperazin-1-yl-benzonitrile often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as flash column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazin-1-yl-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Piperazin-1-yl-benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its antiviral properties, particularly as an inhibitor of hepatitis C virus (HCV) entry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-(4-Arylpiperazin-1-yl)methyl)benzonitrile: Another piperazine derivative with similar antiviral properties.
2-(Piperazin-1-ylthio)benzonitrile: Known for its unique sulfur-containing structure.
3-(Piperazin-1-yl)-1,2-benzothiazole: A structurally modified derivative with potential biological activities.
Uniqueness: 2-Piperazin-1-yl-benzonitrile stands out due to its specific interaction with the HCV E1 protein, making it a promising candidate for antiviral therapy. Its versatility in undergoing various chemical reactions also adds to its uniqueness .
Properties
IUPAC Name |
2-piperazin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRICBZWJFIRJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370994 | |
Record name | 1-(2-Cyanophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111373-03-6 | |
Record name | N-(2-Cyanophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Cyanophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Cyanophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-CYANOPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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